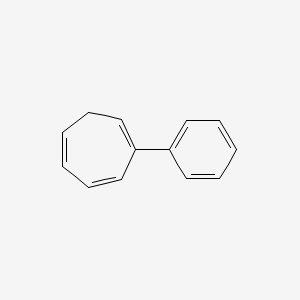
2-Phenylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds and a phenyl group attached to one of the carbon atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclohepta-1,3,5-triene can be achieved through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For example, the reaction of benzene with diazomethane, methyldiazoacetate, or 1-diazo-3-phenylpropan-2-one in the presence of rhodium trifluoroacetate as a catalyst has been reported . The reaction conditions typically involve the use of a solvent such as benzene and a catalyst to facilitate the formation of the cycloheptatriene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the cycloheptatriene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2-Phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a building block for drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenylcyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound can undergo valence isomerization, where it converts between different isomeric forms, affecting its reactivity and interactions with other molecules . This isomerization can influence the compound’s stability and its ability to participate in further chemical reactions.
Comparison with Similar Compounds
Cyclohepta-1,3,5-triene: The parent compound without the phenyl group.
Bicyclo[4.1.0]hepta-2,4-diene: A valence isomer of cyclohepta-1,3,5-triene.
Oxepine, Thiepine, 1H-Azepine: Heterocyclic analogues with oxygen, sulfur, or nitrogen atoms in the ring.
Uniqueness: 2-Phenylcyclohepta-1,3,5-triene is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its parent compound, cyclohepta-1,3,5-triene. The phenyl group also enhances its potential for substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1541-15-7 |
|---|---|
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H12/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1-4,6-11H,5H2 |
InChI Key |
AORFBBZXXVSJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


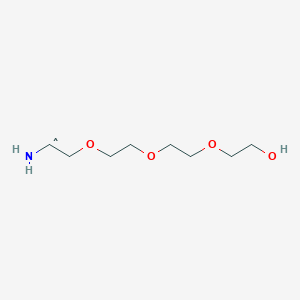
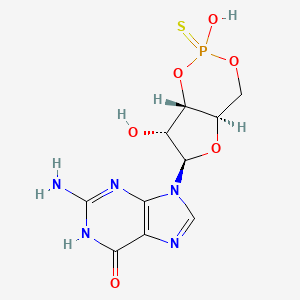
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)

![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
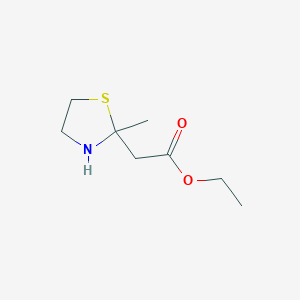
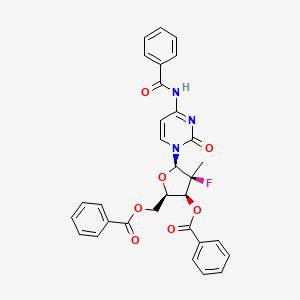
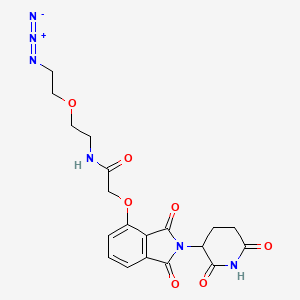

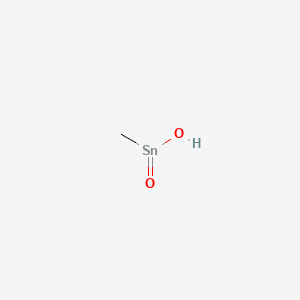
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
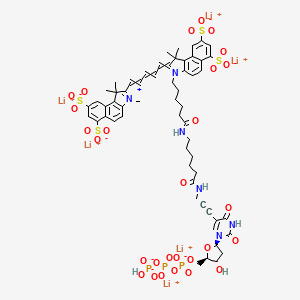
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
